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Compound of Interest

Compound Name: 4-Phenylpyrimidin-2-ol

Cat. No.: B184067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the structure-activity relationships (SAR)

of 4-phenylpyrimidine analogs, a class of compounds that has garnered significant interest in

medicinal chemistry due to their diverse biological activities. The pyrimidine scaffold is a

privileged structure in drug discovery, and the addition of a phenyl group at the 4-position

creates a core that has been extensively explored for the development of potent inhibitors of

various protein kinases and as anticancer agents.[1]

General Structure-Activity Relationships
The biological activity of 4-phenylpyrimidine analogs is highly dependent on the nature and

position of substituents on both the pyrimidine and the phenyl rings. These modifications

influence the compound's binding affinity to target proteins, selectivity, and pharmacokinetic

properties.

Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the

4-phenyl ring play a crucial role in modulating biological activity. Electron-withdrawing

groups, such as halogens (e.g., fluorine, chlorine), or electron-donating groups, like methoxy,

can significantly impact potency and selectivity.[2][3] For instance, the presence of a 2,6-

dichlorophenyl moiety has been associated with broad-spectrum tyrosine kinase inhibition,

while a 3,5-dimethoxyphenyl group can confer high selectivity for fibroblast growth factor

receptor (FGFr) tyrosine kinase.[2]
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Substituents at the 2-Position of the Pyrimidine Ring: The 2-position of the pyrimidine ring is

a key site for modification to enhance potency and introduce desirable physicochemical

properties. The introduction of arylamino groups at this position has been shown to yield

potent p21-activated kinase 1 (PAK1) inhibitors.[4] Further modifications, such as the

incorporation of a 1,2-dimethylpiperazine pendant domain, can lead to compounds with

significant anti-proliferative activity in cancer cell lines.[4]

Substituents at the 5-Position of the Pyrimidine Ring: The 5-position of the pyrimidine ring

offers another avenue for SAR exploration. The incorporation of a bromide at this position, in

combination with other favorable substitutions, has been shown to enhance PAK1 inhibitory

activity.[4]

Fused Ring Systems: The fusion of other heterocyclic rings to the pyrimidine core can lead to

novel scaffolds with unique biological profiles. For example, phenylpyrazolo[3,4-

d]pyrimidines have been investigated as multi-target kinase inhibitors, showing activity

against EGFR, VEGFR-2, and Topo-II.[5]

Data Presentation: Anticancer and Kinase Inhibitory
Activities
The following tables summarize the quantitative data for various 4-phenylpyrimidine analogs

and related pyrimidine derivatives, highlighting their inhibitory concentrations (IC50) against

different cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Phenylpyrazolo[3,4-d]pyrimidine Analogs[5]

Compound MCF-7 (µM) HCT116 (µM) HePG-2 (µM)

5b >100 >100 >100

5i 1.11 1.89 2.01

9e 12.4 15.6 13.5

Doxorubicin 0.46 0.55 0.62

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs[2]
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Compound PDGFr (µM) FGFr (µM) EGFr (µM) c-src (µM)

4b 1.11 0.13 0.45 0.22

4e >50 0.060 >50 >50

6c - - - -

Note: Data is compiled from the cited literature. The specific structures of the compounds can

be found in the corresponding references.

Mandatory Visualization
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and

survival, and it is frequently dysregulated in cancer.[6][7][8] Many pyrimidine-based inhibitors

target components of this pathway.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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